molecular formula C17H18N2O4 B4206372 N~1~,N~1~-Diethyl-4-(4-nitrophenoxy)benzamide

N~1~,N~1~-Diethyl-4-(4-nitrophenoxy)benzamide

Cat. No.: B4206372
M. Wt: 314.34 g/mol
InChI Key: WPGXPGDZFULZRM-UHFFFAOYSA-N
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Description

N~1~,N~1~-Diethyl-4-(4-nitrophenoxy)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with diethyl groups and a nitrophenoxy group

Properties

IUPAC Name

N,N-diethyl-4-(4-nitrophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-18(4-2)17(20)13-5-9-15(10-6-13)23-16-11-7-14(8-12-16)19(21)22/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGXPGDZFULZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Diethyl-4-(4-nitrophenoxy)benzamide typically involves the reaction of 4-nitrophenol with N,N-diethylbenzamide. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N1,N~1~-Diethyl-4-(4-nitrophenoxy)benzamide may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N1,N~1~-Diethyl-4-(4-nitrophenoxy)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The benzamide core can undergo substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a wide range of substituted benzamides.

Scientific Research Applications

Chemistry: N1,N~1~-Diethyl-4-(4-nitrophenoxy)benzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein binding. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used in the design and synthesis of new pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, N1,N~1~-Diethyl-4-(4-nitrophenoxy)benzamide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N1,N~1~-Diethyl-4-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The diethyl groups provide hydrophobic interactions that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N,N-diethyl-4-methylbenzamide: Known for its use as an insect repellent.

    N,N-dimethyl-4-(4-nitrophenoxy)benzamide: Similar structure but with dimethyl groups instead of diethyl groups.

    4-nitrophenylbenzamide: Lacks the diethyl groups, leading to different chemical properties.

Uniqueness: N1,N~1~-Diethyl-4-(4-nitrophenoxy)benzamide is unique due to the combination of its nitrophenoxy and diethyl groups. This combination imparts specific chemical and biological properties that distinguish it from other benzamide derivatives. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~,N~1~-Diethyl-4-(4-nitrophenoxy)benzamide
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